molecular formula C23H33NO B14149229 N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide CAS No. 890096-16-9

N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide

Cat. No.: B14149229
CAS No.: 890096-16-9
M. Wt: 339.5 g/mol
InChI Key: OQWGLWCRYXDABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is a synthetic organic compound that features an adamantane moiety. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These properties make them valuable in various fields, including medicinal chemistry, materials science, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylacetic acid, which undergoes acylation in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . This intermediate is then subjected to further reactions to introduce the ethyl, methyl, and phenyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to be scalable and cost-effective, ensuring the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can be used to modify the phenyl and butanamide groups.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability. This property is particularly valuable in drug delivery systems, where the compound can facilitate the transport of therapeutic agents to target cells .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: Similar to amantadine, used for treating influenza.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N-[1-(1-Adamantyl)ethyl]-3-methyl-2-phenylbutanamide is unique due to its specific structural features, which include the combination of an adamantane moiety with a butanamide group. This combination imparts unique chemical and physical properties, making it distinct from other adamantane derivatives .

Properties

CAS No.

890096-16-9

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3-methyl-2-phenylbutanamide

InChI

InChI=1S/C23H33NO/c1-15(2)21(20-7-5-4-6-8-20)22(25)24-16(3)23-12-17-9-18(13-23)11-19(10-17)14-23/h4-8,15-19,21H,9-14H2,1-3H3,(H,24,25)

InChI Key

OQWGLWCRYXDABC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.